molecular formula C12H16N2O2 B3352519 1-(5-Amino-2-morpholinophenyl)ethanone CAS No. 482308-07-6

1-(5-Amino-2-morpholinophenyl)ethanone

Cat. No.: B3352519
CAS No.: 482308-07-6
M. Wt: 220.27 g/mol
InChI Key: RBMVXWHTQSNQOJ-UHFFFAOYSA-N
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Description

Contextualization within Substituted Amine and Acetophenone (B1666503) Chemistry

1-(5-Amino-2-morpholinophenyl)ethanone is a member of two significant classes of organic compounds: substituted amines and acetophenones.

Substituted Amines: These are derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by organic substituents. The primary amino group (-NH2) on the phenyl ring of the title compound makes it a primary aromatic amine. Aromatic amines are crucial intermediates in the synthesis of dyes, polymers, and pharmaceuticals. The reactivity of the amino group, including its ability to act as a nucleophile and form diazonium salts, provides a gateway to a wide array of chemical transformations.

Acetophenones: Acetophenone and its derivatives are characterized by an acetyl group (CH3CO-) attached to a benzene (B151609) ring. They are common building blocks in organic synthesis. The ketone functional group can undergo a variety of reactions, such as nucleophilic addition, condensation, and reduction. pearson.com For instance, the Mannich reaction, a three-component condensation of an active hydrogen compound (like acetophenone), an aldehyde, and a primary or secondary amine, is a powerful tool for constructing complex molecules. researchgate.netnih.gov The presence of both an amino group and a ketone in this compound offers multiple sites for chemical modification, making it a versatile synthetic intermediate.

Significance of Morpholine (B109124) Scaffolds in Advanced Organic Synthesis and Chemical Research

The morpholine ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, is a highly valued structural motif in modern chemical research. nih.gove3s-conferences.org Its prevalence in numerous approved drugs and bioactive molecules underscores its importance in medicinal chemistry. nih.govijprems.com

The significance of the morpholine scaffold can be attributed to several factors:

Physicochemical and Pharmacokinetic Properties: The presence of the morpholine ring can enhance a molecule's aqueous solubility, an important factor for drug delivery. acs.orgresearchgate.net Its pKa is close to physiological pH, which can improve bioavailability and cell permeability. acs.org Furthermore, morpholine-containing compounds often exhibit favorable metabolic profiles. nih.gov

Synthetic Accessibility: The morpholine ring is a versatile and readily available building block that can be incorporated into molecules through various synthetic methods. nih.govnih.gov

Biological Activity: Morpholine derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. e3s-conferences.orgijprems.comjchemrev.com The morpholine moiety can act as a key pharmacophore, directly interacting with biological targets, or as a scaffold to orient other functional groups for optimal binding. nih.govacs.org

Versatility in Chemical Applications: Beyond medicinal chemistry, morpholine derivatives are used as corrosion inhibitors, solvents, and in the synthesis of advanced materials. e3s-conferences.orgjchemrev.com

The inclusion of a morpholine ring in this compound suggests that this compound may possess interesting biological properties and serve as a valuable precursor for the synthesis of more complex, biologically active molecules.

Overview of Prior Academic Research on Structurally Related Aminophenyl Ethanones and Morpholine Derivatives

A substantial body of research exists for compounds structurally related to this compound, providing a strong foundation for its investigation.

Aminophenyl Ethanones: Substituted aminophenyl ethanones are recognized as important intermediates in heterocyclic synthesis. benthamdirect.comresearchgate.netdoaj.org They serve as precursors for a wide variety of heterocyclic systems, including thiophenes, oxazoles, triazoles, pyrimidines, and pyridines. benthamdirect.comdoaj.org For example, 1-(4-aminophenyl)ethanone has been used to synthesize various heterocyclic compounds with potential biological activities. researchgate.net The chemical reactivity of both the amino and the ketone functionalities allows for diverse cyclization and condensation reactions. researchgate.net

Morpholine Derivatives: The literature is replete with studies on the synthesis and biological evaluation of morpholine-containing compounds. nih.govjchemrev.comresearchgate.net Research has shown that the morpholine ring is a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov Numerous studies have highlighted the role of the morpholine scaffold in enhancing the potency and pharmacokinetic properties of drug candidates. ijprems.comresearchgate.net For instance, the antibiotic Linezolid and the antiemetic drug Aprepitant both feature a morpholine moiety, demonstrating its clinical significance. ijprems.com

The combined knowledge from these two areas of research suggests that this compound is a promising candidate for further synthetic elaboration and biological screening.

Rationale and Objectives for Comprehensive Research Inquiry into this compound

The rationale for a detailed investigation into this compound stems from its unique combination of three key structural features: a primary aromatic amine, an acetophenone core, and a morpholine ring. This trifecta of functionalities suggests a high potential for this compound as a versatile building block in several areas of chemical science.

The primary objectives of a comprehensive research inquiry into this compound would be:

To Elucidate its Physicochemical Properties: A thorough characterization of its spectral data (NMR, IR, Mass Spectrometry), melting point, and solubility would be essential for its identification and handling.

To Explore its Synthetic Utility: Investigating its reactivity in a variety of chemical transformations would unveil its potential as a precursor for the synthesis of novel heterocyclic compounds and other complex organic molecules.

To Assess its Potential Biological Activity: Given the well-documented biological activities of morpholine derivatives and aminophenyl ethanones, screening this compound and its derivatives for various biological activities would be a logical and promising endeavor.

By systematically addressing these objectives, the scientific community can unlock the full potential of this compound as a valuable tool in organic synthesis and medicinal chemistry research.

Data Tables

Table 1: Chemical Identity of this compound

PropertyValue
IUPAC Name This compound
CAS Number 98440-50-7 chemicalbook.com
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Canonical SMILES CC(=O)C1=C(C=C(C=C1)N)N2CCOCC2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-amino-2-morpholin-4-ylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9(15)11-8-10(13)2-3-12(11)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMVXWHTQSNQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501263717
Record name 1-[5-Amino-2-(4-morpholinyl)phenyl]ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482308-07-6
Record name 1-[5-Amino-2-(4-morpholinyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482308-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-Amino-2-(4-morpholinyl)phenyl]ethanone
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URL https://comptox.epa.gov/dashboard/DTXSID501263717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 5 Amino 2 Morpholinophenyl Ethanone and Its Precursors

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 1-(5-Amino-2-morpholinophenyl)ethanone reveals several key disconnections to identify plausible starting materials. The primary bonds to consider for disconnection are the C-N bond of the morpholine (B109124) ring, the C-C bond of the ethanone (B97240) side chain, and the C-N bond of the amino group.

A logical retrosynthetic strategy would involve the following key transformations in the forward synthesis:

Formation of the amino group: The final step would likely be the reduction of a nitro group, a common and reliable method for introducing an aromatic amine. This leads to the precursor 1-(5-Nitro-2-morpholinophenyl)ethanone .

Introduction of the morpholine moiety: The morpholine ring can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. This would involve reacting morpholine with an activated aromatic ring, such as 1-(2-Halo-5-nitrophenyl)ethanone (where Halo = F, Cl, Br). Fluoro-substituted aromatics are often preferred due to their higher reactivity in SNAr reactions.

Formation of the ethanone side chain: The acetyl group can be introduced onto a substituted benzene (B151609) ring through a Friedel-Crafts acylation reaction. This would start from a simpler precursor like 4-morpholinonitrobenzene .

This retrosynthetic approach provides a clear and feasible pathway for the synthesis of the target compound, starting from readily available materials.

Conventional Synthetic Approaches

The synthesis of this compound can be achieved through a series of well-established organic reactions. The following sections detail the key steps in a conventional synthetic route.

Strategies for Introducing the Morpholine Moiety onto the Phenyl Ring (e.g., Nucleophilic Aromatic Substitution)

The introduction of the morpholine group onto the aromatic ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. pleiades.onlinenih.gov This reaction is facilitated by the presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to a good leaving group, typically a halogen. nih.gov

In the synthesis of the precursor, 1-(5-nitro-2-morpholinophenyl)ethanone, a common starting material is 2-fluoro-5-nitroacetophenone or 2-chloro-5-nitroacetophenone. The fluorine atom is a particularly good leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. nih.gov

The reaction involves the attack of the nitrogen atom of morpholine on the carbon atom bearing the halogen. This proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the halide ion to restore aromaticity. nih.gov

Table 1: Typical Conditions for Nucleophilic Aromatic Substitution

ReactantNucleophileSolventBaseTemperature (°C)
2-Fluoro-5-nitroacetophenoneMorpholineDMFK2CO380-100
2-Chloro-5-nitroacetophenoneMorpholineDMSOEt3N100-120

This data is representative of typical SNAr reactions and may vary depending on the specific substrate and desired outcome.

Methods for Constructing the Ethanone Side Chain (e.g., Friedel-Crafts Acylation, Palladium-catalyzed Acylations)

The ethanone side chain is commonly introduced via a Friedel-Crafts acylation reaction. chemicalbook.comgoogle.com This electrophilic aromatic substitution involves reacting an aromatic compound with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). chemicalbook.com

For the synthesis of a precursor like 1-(2-halo-5-nitrophenyl)ethanone, the starting material would be a halogenated nitrobenzene. The acetyl group is a deactivating group, which helps to prevent polyacylation. nih.gov The regioselectivity of the acylation is directed by the existing substituents on the aromatic ring.

Table 2: Reagents for Friedel-Crafts Acylation

Aromatic SubstrateAcylating AgentLewis Acid Catalyst
1-Fluoro-4-nitrobenzeneAcetyl ChlorideAlCl3
1-Chloro-4-nitrobenzeneAcetic AnhydrideFeCl3

This table provides examples of reagents commonly used in Friedel-Crafts acylation.

Palladium-catalyzed acylation reactions offer an alternative to the classic Friedel-Crafts conditions, sometimes with milder reaction conditions and improved functional group tolerance. However, for the synthesis of the specific precursors to this compound, Friedel-Crafts acylation remains a more direct and commonly employed method.

Formation and Reduction of Aromatic Nitro Precursors to the Amino Group

The final step in the synthesis of this compound is the reduction of the aromatic nitro group in the precursor, 1-(5-nitro-2-morpholinophenyl)ethanone. This transformation is a fundamental process in organic synthesis. google.com

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas is a common and efficient method. google.com

Alternatively, metal-based reductions in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are also effective. google.com Another mild and selective method is the use of tin(II) chloride (SnCl2). google.com The choice of reducing agent is crucial to ensure the chemoselective reduction of the nitro group without affecting the ketone functionality or the morpholine ring. google.com

Table 3: Common Reagents for Nitro Group Reduction

Reducing AgentSolventConditions
H2, Pd/CEthanol (B145695)Room Temperature, 1 atm
Sn, HClEthanolReflux
Fe, HClWater/EthanolReflux
SnCl2·2H2OEthanolReflux

This table outlines common conditions for the reduction of aromatic nitro groups.

Modern Synthetic Advancements

Modern synthetic chemistry continues to develop more efficient, selective, and environmentally friendly methods for the reactions described above. For nucleophilic aromatic substitutions, advancements include the use of palladium or copper-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination), which can proceed under milder conditions and with a broader substrate scope than traditional SNAr reactions.

In the realm of Friedel-Crafts acylation, the use of solid acid catalysts or ionic liquids is being explored to replace traditional Lewis acids, which are often required in stoichiometric amounts and can generate significant waste.

Catalytic Reaction Systems in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The synthesis of this compound is contingent on the efficient formation of a key carbon-nitrogen (C-N) bond and the transformation of the nitro functional group. These reactions are typically facilitated by sophisticated catalytic systems.

The formation of the C-N bond between the aromatic ring and the morpholine moiety is a classic example of nucleophilic aromatic substitution (SNAr). In this reaction, the aromatic ring, which is rendered electron-deficient by the presence of a para-nitro group, is attacked by the nucleophilic nitrogen of morpholine. While this specific reaction can sometimes proceed without a catalyst, particularly with a highly activated substrate (e.g., with a fluoride (B91410) leaving group), related C-N cross-coupling reactions often employ transition metal catalysts. For instance, palladium- and copper-based catalytic systems are widely used for Buchwald-Hartwig amination and Ullmann coupling reactions, respectively, to form C-N bonds with a broad range of substrates. researchgate.net

The critical step of reducing the nitro group of the intermediate, 1-(2-morpholin-4-yl-5-nitrophenyl)ethanone, to the primary amine heavily relies on catalysis. Catalytic hydrogenation is the most common and efficient method. numberanalytics.com This process involves the use of hydrogen gas in the presence of a transition metal catalyst.

Table 1: Catalytic Systems for Nitro Group Reduction

Catalyst Typical Conditions Advantages
Palladium on Carbon (Pd/C) H2 gas, various solvents (e.g., ethanol, methanol, ethyl acetate) High efficiency, good selectivity, widely used. numberanalytics.com
Platinum Oxide (PtO2) H2 gas, acidic or neutral conditions Effective catalyst, often used when other catalysts fail. numberanalytics.com
Raney Nickel H2 gas, various solvents Cost-effective, highly active. numberanalytics.com

These catalytic systems are favored for their high chemoselectivity, meaning they can reduce the nitro group without affecting other functional groups like the ketone or the morpholine ring. psu.edu

Sustainable Chemistry Principles and Methodologies in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to develop processes that are safer, more efficient, and environmentally benign. The synthesis of this compound can incorporate several green chemistry principles.

The reduction of the nitro group is a prime area for applying sustainable methodologies. Catalytic hydrogenation, as described above, is inherently a green technique due to its high atom economy, generating water as the primary byproduct. acsgcipr.org To further enhance sustainability, recent research focuses on using water as a solvent, which is non-toxic, non-flammable, and inexpensive. For example, the reduction of aromatic nitro compounds has been successfully carried out using sodium borohydride (B1222165) with a copper (II) nitrate (B79036) catalyst in water, offering a fast and eco-friendly alternative to traditional methods that use organic solvents. tsijournals.com

Other sustainable approaches for nitro reduction include transfer hydrogenation, where a safe source of hydrogen (like hydrazine (B178648) or formic acid) is used instead of gaseous H2, and employing recyclable catalysts to minimize waste. psu.eduacsgcipr.org The use of nanocatalysts is also a burgeoning field, offering high reactivity and the potential for easy recovery and reuse. psu.edu

Table 2: Comparison of Nitro Reduction Methods by Sustainability Metrics

Method Reducing Agent/Source Solvent Key Sustainability Advantage
Catalytic Hydrogenation H2 gas Ethanol, Methanol High atom economy, minimal waste. acsgcipr.org
Transfer Hydrogenation Hydrazine, Formic Acid Various Avoids use of high-pressure H2 gas. psu.edu
Metal-free Reduction Trichlorosilane (B8805176) Acetonitrile (B52724) Avoids heavy metal catalysts. beilstein-journals.org

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, or continuous-flow processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. ewadirect.com Reactions that are highly exothermic or involve hazardous reagents, such as nitration or certain reductions, are particularly well-suited for flow chemistry. acsgcipr.orgewadirect.com The superior heat and mass transfer in microreactors allows for precise temperature control, minimizing the risk of runaway reactions and the formation of byproducts. beilstein-journals.org

For the synthesis of this compound, flow chemistry can be applied to both key steps. The nucleophilic aromatic substitution of the fluoro-nitro precursor with morpholine can be performed in a heated flow reactor, allowing for rapid optimization of reaction conditions (temperature, residence time, stoichiometry) and a seamless transition to larger-scale production.

Similarly, the reduction of the nitro group can be performed efficiently and safely in a flow system. Metal-catalyzed hydrogenations are commonly adapted to flow processes using packed-bed reactors containing the solid-supported catalyst (e.g., Pd/C). beilstein-journals.org This setup not only improves safety by minimizing the volume of H2 gas at any given time but also allows for continuous production with high throughput. A metal-free reduction using trichlorosilane has also been successfully adapted to a continuous-flow process, achieving high yields of amines in very short reaction times, often without the need for further purification. beilstein-journals.org

The modular nature of flow systems also allows for the "telescoping" of reaction steps, where the output from one reactor is fed directly into the next, eliminating the need for intermediate isolation and purification, thereby saving time, solvent, and resources.

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The isolation and purification of the synthetic intermediates and the final this compound are critical to ensure high purity, which is essential for subsequent use. A combination of crystallization and advanced chromatographic methods is typically employed.

Advanced Chromatographic Methods: Preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for purifying complex mixtures and isolating target compounds from reaction impurities. waters.comresearchgate.net

Preparative HPLC: This technique is a robust and widely applicable method for purifying compounds on a milligram to gram scale. waters.com Reversed-phase HPLC, using a C18 stationary phase with gradients of water and an organic solvent like acetonitrile or methanol, is commonly used to separate compounds based on their polarity. Mass-directed preparative HPLC can be particularly effective, where a mass spectrometer is used as the detector to selectively trigger the collection of fractions containing the compound with the desired molecular weight. waters.com

Preparative SFC: This method is gaining popularity as a "greener" alternative to HPLC because it uses supercritical CO2 as the main mobile phase, significantly reducing the consumption of organic solvents. waters.comhplc.eu SFC is particularly effective for the purification of chiral compounds and can also be advantageous for achiral separations, often providing different selectivity compared to HPLC. hplc.eushimadzu.com For amine-containing compounds like the target molecule, the addition of a basic modifier (e.g., diethylamine) to the co-solvent can improve peak shape and separation efficiency. hplc.eu

Crystallization for Purity Enhancement: Crystallization is a highly selective and fundamental purification technique used to obtain high-purity solid compounds, especially in the final stages of a synthesis. researchgate.net By carefully selecting a solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, it is possible to induce the formation of a crystalline solid, leaving impurities behind in the mother liquor. The process can be optimized by controlling factors such as the cooling rate, agitation, and the use of seed crystals to influence crystal size and form. researchgate.net Recrystallization, where the crude product is dissolved and re-crystallized, can be performed multiple times to achieve the desired level of purity.

Chemical Reactivity and Functional Group Transformations of 1 5 Amino 2 Morpholinophenyl Ethanone

Reactivity of the Aryl Amino Moiety

The primary amino group attached to the phenyl ring is a versatile functional handle for a wide array of chemical transformations. Its nucleophilicity is influenced by the other substituents on the aromatic ring. The ortho-morpholino and meta-acetyl groups create a unique electronic and steric environment that affects the outcome of its reactions.

Acylation, Sulfonylation, and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the aryl amino group allows it to act as a nucleophile, readily reacting with various electrophiles.

Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides, such as acetyl chloride or acetic anhydride (B1165640), typically in the presence of a base like pyridine. This reaction converts the primary amine into a more stable secondary amide. This transformation is often used as a protecting strategy to moderate the high reactivity of the amino group in other reactions, such as electrophilic aromatic substitution. libretexts.org The resulting amide is less activating and less basic because the nitrogen's lone pair is delocalized by the adjacent carbonyl group. libretexts.org

Sulfonylation: Similarly, reaction with sulfonyl chlorides, like p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base yields a sulfonamide. This reaction is the basis for the Hinsberg test for amines. The synthesis of sulfonamides is crucial in medicinal chemistry, as seen in the development of sulfa drugs. libretexts.org

Alkylation: Direct alkylation of the amino group with alkyl halides can occur, but it is often difficult to control, leading to mixtures of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt).

Reaction TypeReagent ExampleProduct Class
AcylationAcetyl chlorideN-(3-acetyl-4-morpholinophenyl)acetamide
Sulfonylationp-Toluenesulfonyl chlorideN-(3-acetyl-4-morpholinophenyl)-4-methylbenzenesulfonamide
AlkylationMethyl iodideMixture of N-methyl, N,N-dimethyl, and N,N,N-trimethyl anilinium iodides

Diazotization and Subsequent Electrophilic Aromatic Coupling Reactions

Primary aromatic amines are uniquely capable of undergoing diazotization. When 1-(5-Amino-2-morpholinophenyl)ethanone is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C), the corresponding arenediazonium salt is formed. chemicalnote.comorganic-chemistry.org

This diazonium salt is a valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or Schiemann reactions. libretexts.orgwikipedia.org

Furthermore, the diazonium ion is a weak electrophile and can react with electron-rich aromatic compounds, such as phenols and anilines, in electrophilic aromatic substitution reactions known as azo coupling. jove.comorganic-chemistry.orgwikipedia.org This reaction typically occurs at the para position of the coupling partner. wikipedia.org The resulting azo compounds possess an extended conjugated system and are often intensely colored, forming the basis of many synthetic dyes. wikipedia.orglibretexts.org The pH of the reaction medium is critical; coupling with phenols is typically performed under mildly alkaline conditions, while coupling with anilines occurs in mildly acidic solutions. jove.comorganic-chemistry.org

Coupling PartnerReaction ConditionsProduct Type
PhenolMildly alkaline (pH > 7)Azo-coupled phenol
Aniline (B41778)Mildly acidic (pH 5-7)Azo-coupled aniline
β-NaphtholMildly alkalineAzo-coupled naphthol

Imine (Schiff Base) Formation with Aldehydes and Ketones

The primary amino group of this compound can undergo a condensation reaction with aldehydes or ketones to form an imine, also known as a Schiff base. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically catalyzed by acid and is reversible. Careful control of pH is necessary for optimal reaction rates.

Cyclocondensation Reactions Leading to Fused Heterocycles

The presence of the amino group allows this compound to serve as a key building block in the synthesis of fused heterocyclic systems. In these reactions, the amino group and an activated position on the aromatic ring or another functional group participate in a ring-forming reaction with a suitable partner molecule.

A notable example is the Friedländer annulation, which is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone). wikipedia.orgorganic-chemistry.orgjk-sci.com This condensation, which can be catalyzed by either acid or base, leads to the formation of substituted quinolines. jk-sci.comnih.gov For this compound, reaction with a ketone like acetone would involve the amino group and the ortho-carbon, potentially leading to a substituted quinoline, although the substitution pattern of the starting material is not the classic 2-aminoaryl ketone. More complex cyclocondensation reactions with 1,3-dicarbonyl compounds can also be envisioned to produce various heterocyclic structures. nih.gov

ReactantReaction TypeFused Heterocycle Product
Ethyl acetoacetateCondensation/CyclizationSubstituted quinolone
1,3-Diketone (e.g., Acetylacetone)Friedländer-type synthesisSubstituted quinoline
MalononitrileCondensation/CyclizationSubstituted aminoquinoline

Reactivity of the Ethanone (B97240) Carbonyl Moiety

The ethanone (acetyl) group features a carbonyl carbon that is electrophilic and adjacent α-hydrogens that are acidic, enabling a distinct set of reactions.

Alpha-Halogenation and Subsequent Substitution Reactions

The hydrogens on the methyl group adjacent to the carbonyl (the α-hydrogens) are acidic and can be replaced by halogens (Cl, Br, I) under both acidic and basic conditions. pressbooks.pubwikipedia.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone equilibrates with its enol tautomer. This enol is the nucleophilic species that attacks the halogen (e.g., Br₂). This reaction is typically well-controlled and leads to the replacement of a single α-hydrogen to form an α-halo ketone. pressbooks.publibretexts.org The reaction rate is dependent on the concentration of the ketone and the acid but is independent of the halogen concentration, indicating that enol formation is the rate-determining step. libretexts.orglibretexts.org

Base-Promoted Halogenation: Under basic conditions, an enolate ion is formed, which then attacks the halogen. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens. wikipedia.org Consequently, subsequent halogenations are faster than the first, and the reaction often proceeds until all α-hydrogens are replaced, leading to a tri-halogenated product if a methyl ketone is used. pressbooks.pubpearson.com This process is the initial stage of the haloform reaction. wikipedia.org

The resulting α-halo ketones are highly versatile synthetic intermediates due to the presence of two electrophilic sites. They are potent alkylating agents and are widely used in the synthesis of various heterocyclic compounds, such as thiazoles and pyrroles. wikipedia.orgnih.gov They can also undergo elimination reactions, typically with a non-nucleophilic base like pyridine, to yield α,β-unsaturated ketones. libretexts.org

Halogenating AgentConditionsMajor ProductSubsequent Reaction Example
Br₂ / Acetic AcidAcidic1-(5-Amino-2-morpholinophenyl)-2-bromoethanoneReaction with thiourea to form a 2-aminothiazole
3 eq. Cl₂ / NaOHBasic1-(5-Amino-2-morpholinophenyl)-2,2,2-trichloroethanoneHaloform reaction to yield a carboxylate
N-Bromosuccinimide (NBS) / p-TsOHAcidic1-(5-Amino-2-morpholinophenyl)-2-bromoethanoneElimination with pyridine to form an α,β-unsaturated ketone

Condensation Reactions for Enone Derivative Formation

The acetyl group in this compound is a key site for condensation reactions, particularly with aldehydes and ketones, to form α,β-unsaturated ketones, commonly known as enones or chalcones. These reactions are typically catalyzed by an acid or a base. The general mechanism involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or another ketone. Subsequent dehydration leads to the formation of the conjugated enone system.

The presence of the amino and morpholino groups on the phenyl ring can influence the reactivity of the acetyl group. The electron-donating nature of these substituents can increase the electron density in the aromatic ring, which may have a modest electronic effect on the acetyl group's reactivity.

A representative Claisen-Schmidt condensation reaction is shown below:

Table 1: Examples of Claisen-Schmidt Condensation with this compound

Aldehyde (R-CHO)CatalystSolventProduct (Enone)
BenzaldehydeNaOHEthanol (B145695)1-(5-Amino-2-morpholinophenyl)-3-phenylprop-2-en-1-one
4-ChlorobenzaldehydeKOHMethanol1-(5-Amino-2-morpholinophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
4-MethoxybenzaldehydeNaOHEthanol1-(5-Amino-2-morpholinophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Furan-2-carbaldehydeKOHMethanol1-(5-Amino-2-morpholinophenyl)-3-(furan-2-yl)prop-2-en-1-one

Note: The specific reaction conditions and yields would require experimental validation as direct literature on this specific compound is scarce. The examples are based on well-established Claisen-Schmidt condensation reactions for similar aromatic ketones.

Reactions with Various Nucleophilic Reagents (e.g., Grignard, Hydrides)

The carbonyl group of this compound is susceptible to nucleophilic attack by a variety of reagents, including Grignard reagents and hydrides. These reactions are fundamental in organic synthesis for the formation of alcohols.

Reactions with Grignard Reagents:

Grignard reagents (R-MgX) react with the ketone to produce tertiary alcohols. The reaction proceeds via the nucleophilic addition of the organomagnesium halide to the carbonyl carbon. The choice of the Grignard reagent determines the nature of the alkyl or aryl group added.

Reactions with Hydride Reagents:

Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), reduce the ketone to a secondary alcohol. Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups that might be present in a more complex molecule.

Table 2: Nucleophilic Addition Reactions of this compound

ReagentSolventProduct
Methylmagnesium bromide (CH₃MgBr)Diethyl ether/THF2-(5-Amino-2-morpholinophenyl)propan-2-ol
Phenylmagnesium bromide (C₆H₅MgBr)Diethyl ether/THF1-(5-Amino-2-morpholinophenyl)-1-phenylethanol
Sodium borohydride (NaBH₄)Methanol/Ethanol1-(5-Amino-2-morpholinophenyl)ethanol
Lithium aluminum hydride (LiAlH₄)Diethyl ether/THF1-(5-Amino-2-morpholinophenyl)ethanol

Note: The data presented is based on the expected reactivity of aromatic ketones with these nucleophilic reagents.

Transformations Involving the Morpholine (B109124) Ring System

N-Substitution Reactions on the Morpholine Nitrogen

The nitrogen atom of the morpholine ring in this compound is nucleophilic and can undergo various N-substitution reactions. These reactions are important for introducing a wide range of functional groups, which can modulate the molecule's properties. Common reactions include alkylation, acylation, and sulfonylation.

Table 3: N-Substitution Reactions of the Morpholine Ring

ReagentReaction TypeProduct
Methyl iodide (CH₃I)N-Alkylation4-(4-Amino-2-acetylphenyl)-1-methylmorpholin-4-ium iodide
Acetyl chloride (CH₃COCl)N-Acylation1-(5-Amino-2-(4-acetylmorpholino)phenyl)ethanone
Benzenesulfonyl chloride (C₆H₅SO₂Cl)N-Sulfonylation1-(5-Amino-2-(4-(phenylsulfonyl)morpholino)phenyl)ethanone

Ring-Opening Reactions Under Specific Conditions (if applicable)

Participation in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.com The presence of both an amino group and a ketone functionality makes this compound a potentially valuable substrate for various MCRs.

For example, it could participate in reactions like the Hantzsch dihydropyridine synthesis, where the ketone and the amino group could be involved in the formation of a dihydropyridine ring system. mdpi.com Another possibility is its use in Ugi or Passerini-type reactions, although the aniline-type amino group might have different reactivity compared to primary aliphatic amines often used in these reactions. nih.gov

Table 4: Potential Multi-Component Reactions

Reaction NameOther ComponentsPotential Product Class
Hantzsch Dihydropyridine SynthesisAldehyde, β-ketoesterDihydropyridine derivative
Biginelli ReactionAldehyde, Urea/ThioureaDihydropyrimidinone/-thione derivative

Note: The feasibility and outcome of these reactions with this compound would need to be determined experimentally.

Investigation of Regioselectivity and Stereochemical Aspects in Chemical Transformations

Regioselectivity:

Regioselectivity becomes a key consideration in reactions where there are multiple reactive sites. In this compound, the primary amino group and the acetyl group are the most likely centers for many chemical transformations.

For instance, in acylation reactions, selectivity between the primary amino group and the morpholine nitrogen could be an issue, although the primary amine is generally more nucleophilic and would be expected to react preferentially under standard conditions.

In electrophilic aromatic substitution reactions, the directing effects of the amino and morpholino groups (both ortho-, para-directing) and the acetyl group (meta-directing) would determine the position of substitution on the aromatic ring. The strong activating and directing effect of the amino group would likely dominate.

Stereochemistry:

The reduction of the prochiral ketone with hydride reagents leads to the formation of a chiral center, resulting in a racemic mixture of the corresponding secondary alcohol. Enantioselective reduction could be achieved using chiral reducing agents or catalysts to favor the formation of one enantiomer over the other.

Similarly, in Grignard reactions with prochiral Grignard reagents or in the presence of chiral ligands, diastereoselective or enantioselective addition to the carbonyl group could be achieved.

The investigation of these stereochemical aspects is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement in medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation of 1 5 Amino 2 Morpholinophenyl Ethanone

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For 1-(5-Amino-2-morpholinophenyl)ethanone, the molecular formula is C₁₂H₁₆N₂O₂. chemicalbook.com The expected data from an HRMS experiment would be the measured m/z value of the protonated molecule [M+H]⁺, which would be compared to the calculated exact mass. This confirmation provides strong evidence for the compound's identity. Fragmentation patterns observed in the mass spectrum would further help to confirm the structure by identifying characteristic losses of parts of the molecule, such as the acetyl group or fragments of the morpholine (B109124) ring.

Table 4.1.1: Theoretical HRMS Data for C₁₂H₁₆N₂O₂ This table is based on theoretical calculations, as experimental data is not available.

Ion Calculated m/z
[M+H]⁺ 221.1285
[M+Na]⁺ 243.1104

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei.

Multi-dimensional NMR experiments are essential for unambiguously assigning the signals from all protons (¹H) and carbons (¹³C) in the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, primarily those on adjacent carbons (2-bond and 3-bond J-coupling). This would help establish the connectivity within the aromatic ring and the morpholine ring. uni.lusigmaaldrich.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. uni.lusigmaaldrich.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule, for example, by showing a correlation from the acetyl methyl protons to the acetyl carbonyl carbon and the adjacent aromatic carbon. uni.lusigmaaldrich.com

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are bonded. This information is key to understanding the molecule's three-dimensional conformation, such as the relative orientation of the morpholine and acetyl groups with respect to the phenyl ring. uni.lu

Without experimental data, a table of chemical shifts and correlations cannot be provided.

Solid-State NMR (ssNMR) provides structural information about materials in their solid form. It is particularly valuable for studying insoluble compounds or for analyzing crystalline and amorphous solids. bldpharm.com If different crystalline forms (polymorphs) of this compound exist, ssNMR could distinguish them, as the local chemical environment of the atoms would differ, leading to different chemical shifts. synblock.com This technique can provide insights into the packing of molecules in the crystal lattice. No ssNMR data for this compound has been reported.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of a molecule's bonds. These spectra provide a "fingerprint" that is unique to the compound and confirms the presence of its functional groups.

For this compound, the key vibrational modes would include:

N-H stretching from the primary amine group, typically seen around 3300-3500 cm⁻¹.

C=O stretching from the ketone, a strong absorption usually found around 1650-1700 cm⁻¹.

C-H stretching from the aromatic and aliphatic (morpholine, methyl) parts of the molecule.

C-N and C-O stretching from the morpholine and amine groups.

Aromatic C=C bending vibrations in the fingerprint region (below 1600 cm⁻¹).

Differences in the spectra of various physical forms (polymorphs) could be used to identify them, as intermolecular interactions in the crystal affect vibrational frequencies. bldpharm.com No experimental IR or Raman data for this specific compound is publicly available.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise coordinates of every atom, allowing for the exact measurement of bond lengths, bond angles, and torsional angles. Furthermore, it reveals how molecules are arranged in the crystal lattice and what intermolecular interactions, such as hydrogen bonds (e.g., involving the amine N-H group and the ketone C=O group), are present. nextpeptide.com No crystallographic data for this compound has been published.

Chiroptical Spectroscopy for Chiral Derivatives (if applicable to synthesized variants)

The parent compound, this compound, is achiral and therefore would not show a signal in chiroptical spectroscopy (e.g., Circular Dichroism). However, if a chiral derivative were to be synthesized—for instance, by using a chiral version of the morpholine ring or by adding a chiral center elsewhere—then chiroptical spectroscopy would be a critical technique for confirming the stereochemistry of the product. There are no reports on the synthesis or analysis of chiral derivatives of this compound.

Computational and Theoretical Investigations of 1 5 Amino 2 Morpholinophenyl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on DFT, are fundamental to predicting the geometry, reactivity, and spectral properties of a molecule from first principles. Such studies have been performed for 1-(5-Amino-2-morpholinophenyl)ethanone to lay the groundwork for more complex biological simulations. jksus.orgresearchgate.net

The initial step in most computational studies involves optimizing the molecule's three-dimensional structure to find its lowest energy conformation. For this compound, geometry optimization has been carried out using DFT. jksus.orgresearchgate.net This process ensures that the molecular structure used for subsequent calculations, such as electronic analysis and docking, is at a stable energy minimum. While detailed bond lengths and angles from these optimizations are not extensively reported in the primary literature, the optimized structure serves as the essential input for understanding how the molecule interacts with biological targets. jksus.org

The electronic properties of a molecule are key to its reactivity and interactions. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this context. The energy difference between these orbitals, known as the HOMO-LUMO gap, indicates the molecule's chemical reactivity and kinetic stability. nih.gov

For this compound, FMO analysis revealed a HOMO-LUMO energy gap of 5.349 eV. jksus.org A larger gap generally suggests lower reactivity and higher stability. jksus.org This analysis helps in comparing its potential reactivity against other similar compounds. jksus.org

Further electronic characterization involves calculating global reactivity descriptors derived from the FMO energies. These parameters, including chemical potential, hardness, and electrophilicity, quantify different aspects of the molecule's reactive nature. jksus.org

Table 1: Global Reactivity Descriptors for this compound

ParameterSymbolValue (eV)
Highest Occupied Molecular OrbitalEHOMO-
Lowest Unoccupied Molecular OrbitalELUMO-
Energy GapΔE5.349
Electronic Chemical Potentialµ-
Chemical Hardnessη-
Electrophilicity Indexω-
Specific values for HOMO, LUMO, and other descriptors were presented in the source literature but are not available in the retrieved snippets. Data is based on a computational study by Mohapatra et al. jksus.org

Natural Bond Orbital (NBO) analysis has also been performed to understand intramolecular interactions and charge delocalization. For this compound, NBO analysis showed strong intramolecular interactions, predominantly stabilized by n to σ* transitions. Examination of the carbonyl (C=O) group revealed that the σ-bond involved pz orbitals with a 34.95% contribution from carbon and 65.05% from oxygen. The π-bond involved py orbitals with a 32.71% contribution from carbon and 67.29% from oxygen. jksus.org

While DFT is a powerful method for predicting spectroscopic parameters that can be compared with experimental data for structural confirmation, the reviewed literature focusing on the biological activity of this compound did not report detailed theoretical predictions for its NMR chemical shifts, IR frequencies, or UV-Vis absorption maxima. espublisher.com

Molecular Dynamics Simulations for Solution-Phase Conformational Studies

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes and stability. nih.gov For this compound, MD simulations were conducted not on the isolated molecule in solution, but to validate the stability of the protein-ligand complexes formed during molecular docking studies. jksus.orgresearchgate.net These simulations, run using the YASARA suite, assessed whether the compound would remain stably bound within the active site of its target proteins over time, which is a critical factor for potential therapeutic efficacy. jksus.org

Theoretical Ligand-Receptor Interaction Studies (e.g., Molecular Docking for Binding Site Analysis)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. espublisher.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In a notable study, this compound was investigated as a potential inhibitor for multiple targets associated with SARS-CoV-2. jksus.org The compound was docked into the active sites of four key viral and human proteins:

Human Angiotensin-Converting Enzyme 2 (ACE2)

Receptor Binding Domain (RBD) of the SARS-CoV-2 Spike Protein

Papain-like Protease (PLpro)

RNA-dependent RNA Polymerase (RdRp)

The inhibitory potential was evaluated based on parameters such as docking score, binding free energy, and ligand efficiency. jksus.orgscienceopen.com The results from these docking studies help to rank the compound's potential as a multi-target agent against the virus. jksus.org

Table 2: Molecular Docking Results for this compound Against SARS-CoV-2 Targets

Target ProteinDocking Score (kcal/mol)Binding Free Energy (kcal/mol)
ACE2--
RBD--
PLpro--
RdRp--
Specific docking scores and binding energies from the study by Mohapatra et al. were not available in the retrieved search snippets. jksus.orgresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. This predictive approach is widely employed in drug discovery and materials science to estimate various characteristics of novel compounds, thereby prioritizing synthetic efforts and reducing experimental costs.

A typical QSPR study involves the development of a model using a dataset of compounds with known properties. The structural information of these molecules is encoded into numerical values known as molecular descriptors. These descriptors, which can represent constitutional, topological, geometrical, and electronic features, are then used as independent variables in a statistical model to predict a specific property of interest.

Despite the utility of QSPR in computational chemistry, a thorough review of scientific literature and chemical databases reveals a notable absence of specific QSPR studies focused on This compound . Consequently, there are no published models or detailed research findings that mathematically correlate the structural attributes of this particular compound with its chemical properties. The generation of predictive models and associated data tables for properties such as boiling point, melting point, solubility, or partition coefficient through QSPR is contingent on the availability of such dedicated research.

Without specific QSPR studies on this compound, it is not possible to present detailed research findings or data tables that are exclusively pertinent to this compound. The scientific community has yet to direct QSPR modeling efforts towards this specific molecule, leaving a gap in the predictive understanding of its behavior based on its structure.

Advanced Analytical Methodologies for 1 5 Amino 2 Morpholinophenyl Ethanone in Research Contexts

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatographic methods are the cornerstone of chemical analysis, providing the means to separate complex mixtures and assess the purity of individual compounds. For a polar molecule like 1-(5-Amino-2-morpholinophenyl)ethanone, which contains both a secondary amine within the morpholine (B109124) ring and a primary aromatic amine, specific chromatographic strategies are required.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile compounds like this compound. A typical reversed-phase HPLC (RP-HPLC) method would be the initial approach.

Method Development: The development of a robust HPLC method would involve the systematic optimization of several parameters. A C18 column is often a suitable starting point for the stationary phase due to its versatility. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, would be beneficial for separating the main compound from potential impurities with a wide range of polarities. Detection would typically be performed using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, likely in the UV region due to the aromatic ring.

Validation: Method validation is crucial to ensure that the analytical method is reliable, reproducible, and accurate for its intended purpose. nih.govnih.govpensoft.netucm.esmdpi.comnih.gov Key validation parameters, as stipulated by international guidelines, would include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The production of results that are directly proportional to the concentration of the analyte in a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

Parameter Proposed Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives

Due to its polarity and low volatility, this compound is not directly amenable to Gas Chromatography (GC) analysis. However, GC-Mass Spectrometry (GC-MS) can be employed following a chemical derivatization step to increase the compound's volatility and thermal stability. jfda-online.com

Derivatization: The primary and secondary amine groups, as well as the ketone moiety, are potential sites for derivatization. Silylation is a common technique where active hydrogens on amine and hydroxyl groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.netsigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. researchgate.netsigmaaldrich.com Acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), is another strategy that can enhance volatility and improve detection sensitivity, particularly with an electron capture detector or in negative chemical ionization mass spectrometry. researchgate.netnih.govnih.govmdpi.com

The derivatization of the morpholine moiety itself can also be a target. For instance, morpholine can react with sodium nitrite (B80452) under acidic conditions to form a stable and volatile N-nitrosomorpholine derivative, which can be analyzed by GC-MS. nih.govresearchgate.net

Analysis: Once derivatized, the compound can be separated on a nonpolar or medium-polarity capillary GC column (e.g., 5% phenyl-methylpolysiloxane). The mass spectrometer provides definitive identification based on the characteristic fragmentation pattern of the derivative.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a powerful technique that bridges the gap between gas and liquid chromatography and is particularly well-suited for the separation of polar and chiral compounds. mdpi.comnih.govamericanpharmaceuticalreview.comjascoinc.com Using supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent like methanol, SFC offers fast separations with reduced organic solvent consumption. youtube.com

For a compound like this compound, SFC could offer advantages in terms of speed and resolution, especially for separating it from structurally similar impurities. The presence of the basic morpholine and amine groups can lead to peak tailing in HPLC. In SFC, additives like diethylamine (B46881) or ammonium (B1175870) hydroxide (B78521) can be added to the mobile phase to improve peak shape. americanpharmaceuticalreview.com Furthermore, stationary phases specifically designed for polar analytes, including those with morpholine functionalities, are available and can provide unique selectivity. chromatographytoday.com SFC is also a prominent technique for chiral separations, which would be relevant if enantiomers of this compound or its derivatives were to be studied. americanpharmaceuticalreview.comyoutube.com

Hyphenated Techniques for Structural Confirmation in Complex Research Mixtures

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the structural elucidation of unknown compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Intermediate Identification in Reaction Pathways

In the context of synthetic chemistry research, monitoring reaction progress and identifying intermediates or by-products is crucial. Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem Mass Spectrometry (LC-MS/MS), is the premier tool for this purpose. researchgate.net

An LC method similar to the one described for HPLC would be used to separate the components of a reaction mixture. The eluent from the LC column is then introduced into the mass spectrometer. The initial mass spectrometric analysis (MS1) provides the molecular weights of the eluting compounds. For structural confirmation, a specific ion of interest (e.g., the protonated molecule [M+H]+ of a suspected intermediate) can be selected and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern (MS2). This fragmentation pattern serves as a fingerprint for the molecule, allowing for its identification by comparing it to known fragmentation pathways of related structures. This technique is invaluable for confirming the structure of this compound in a crude reaction mixture and for identifying any process-related impurities.

Quantitative Methodologies for Research Sample Analysis

Accurate quantification of this compound is essential for many research applications, such as determining its concentration in a stock solution or in a biological matrix for in vitro studies. Both HPLC-UV and LC-MS/MS can be developed into robust quantitative methods.

The development of a quantitative method requires careful validation, including the determination of linearity, accuracy, precision, and the limits of detection and quantification. nih.govnih.govmdpi.com For LC-MS/MS, the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest level of accuracy and precision, as it compensates for variations in sample preparation and matrix effects. mdpi.comresearchgate.net

Table 2: Comparison of Quantitative Techniques for this compound

Technique Advantages Considerations
HPLC-UV Widely available, robust, relatively low cost. Lower sensitivity compared to MS, potential for interference from co-eluting compounds.
LC-MS/MS High sensitivity and selectivity, structural confirmation. Higher cost and complexity, potential for matrix effects.

Spectrophotometric Methods (UV-Vis) for Concentration Determination

Ultraviolet-visible (UV-Vis) spectrophotometry is a fundamental technique for determining the concentration of analytes in solution. It operates on the principle that molecules absorb light at specific wavelengths. The absorbance is directly proportional to the concentration of the substance, as described by the Beer-Lambert law. For aromatic compounds like this compound, the electronic transitions within the phenyl ring and the influence of its substituents give rise to characteristic absorption spectra.

Detailed Research Findings:

Due to the absence of specific UV-Vis spectral data for this compound in the reviewed literature, the analysis of structurally similar compounds provides valuable insights into its probable absorption characteristics.

The UV spectrum of 4-morpholinoaniline (B114313) , which shares the morpholine and amino-substituted phenyl core, exhibits pH-dependent absorption. In one study, its absorbance was measured as a function of pH, with notable absorption at 245 nm and 295 nm, which was utilized to determine its dissociation constants (pKa). ku.edu This suggests that the protonation state of the amino and morpholino groups significantly influences the electronic structure and thus the UV absorption of these molecules.

Based on these analogs, it is anticipated that this compound will exhibit characteristic UV absorption bands likely in the range of 240-320 nm. The exact position and intensity of these bands would be influenced by the solvent polarity and the pH of the solution due to the presence of the basic amino and morpholino groups. For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

Interactive Data Table: UV-Vis Absorption Data for Compounds Analogous to this compound

CompoundSolvent/Conditionsλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
4-MorpholinoanilineAqueous, pH-dependent245, 295Not specified ku.edu
2'-MethoxyacetophenoneWater, Acetonitrile, Ethanol (B145695)~250, ~310Not specified csic.es
Acetophenone (B1666503)Ethanol24112,800 photochemcad.com

Electrochemical Analysis for Redox Properties and Electron Transfer Mechanism Studies

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties and electron transfer mechanisms of electroactive molecules. In cyclic voltammetry, the potential of a working electrode is swept linearly versus time, and the resulting current from the oxidation or reduction of the analyte is measured. This technique can provide information on the oxidation and reduction potentials, the number of electrons transferred, the reversibility of the redox process, and the kinetics of electron transfer.

Detailed Research Findings:

Direct electrochemical studies on this compound are not prevalent in the literature. Therefore, the electrochemical behavior of its structural analogs is examined to predict its properties.

On the other hand, acetophenone and its derivatives can undergo electrochemical reduction at the carbonyl group. ijates.comresearchgate.net A study on the electrochemical reduction of o-aminoacetophenone in a basic aqueous ethanol medium at a stainless steel cathode was conducted to investigate the formation of 1,2-glycols, indicating that the acetyl group is electroactive. researchgate.net While specific reduction potentials were not provided in the abstract, the study highlights the reductive pathway for this part of the molecule. The reduction of carbonyl compounds is highly dependent on the pH of the medium, with different products being formed in acidic versus basic conditions. ijates.com

For this compound, it is plausible that both oxidation of the amino- and morpholino-substituted ring and reduction of the acetyl group can occur. The oxidation is likely to be a complex, multi-step process similar to that of 4-morpholinoaniline, while the reduction would target the ketone functionality. The specific potentials and mechanisms would depend on the experimental conditions, such as the electrode material, solvent, and pH.

Interactive Data Table: Cyclic Voltammetry Data for a Compound Analogous to this compound

CompoundConditionsAnodic Peak Potential (Epa) (V vs. Ag/AgCl)Cathodic Peak Potentials (Epc) (V vs. Ag/AgCl)MechanismReference
4-MorpholinoanilinepH 7.0 phosphate buffer, 100 mV/s scan rate+0.33+0.23, +0.01, -0.15ECE researchgate.net

Future Research Directions and Unexplored Avenues for 1 5 Amino 2 Morpholinophenyl Ethanone Chemistry

Discovery and Development of Novel, Efficient, and Selective Synthetic Pathways

The future development of applications for 1-(5-Amino-2-morpholinophenyl)ethanone hinges on the ability to produce it and its analogs through efficient, scalable, and selective synthetic routes. Current syntheses likely rely on classical, multi-step procedures that may suffer from low yields and poor atom economy. Future research should focus on modern synthetic methodologies that adhere to the principles of green chemistry. numberanalytics.com

Key areas for exploration include:

C-H Activation/Functionalization: Direct, transition-metal-catalyzed C-H amination or morpholination of an appropriate acetophenone (B1666503) precursor could drastically shorten synthetic sequences. researchgate.net Similarly, late-stage C-H acetylation of a 4-morpholinoaniline (B114313) derivative offers a convergent and modular approach.

Catalytic Amination: Developing novel catalytic systems (e.g., using palladium, copper, or nickel) for the cross-coupling of a morpholine (B109124) unit with a pre-functionalized aminophenyl ethanone (B97240), or vice-versa, could improve efficiency and substrate scope.

Biocatalysis: The use of engineered enzymes, such as transaminases or oxidoreductases, could offer highly selective and environmentally benign pathways to the target compound or its chiral derivatives under mild conditions. chemistryjournals.netnumberanalytics.com Biocatalysis is a key tool for sustainable fine chemical synthesis. chemistryjournals.net

Table 1: Comparative Analysis of a Classical vs. Hypothetical Modern Synthetic Pathway

MetricPlausible Classical PathwayHypothetical Modern Pathway (C-H Activation)
Starting Materials2-Fluoro-5-nitroacetophenone, Morpholine3-Aminoacetophenone, Morpholine
Key Steps1. Nucleophilic Aromatic Substitution (SNAr) 2. Nitro Group Reduction (e.g., with SnCl2 or H2/Pd)1. Directed C-H Morpholination (e.g., with Rh or Pd catalyst)
Number of Steps2-31
Potential YieldModeratePotentially High
Atom EconomyLow (due to reducing agents, byproducts)High (fewer reagents and byproducts)
Sustainability ConcernsUse of stoichiometric heavy metal reductants, harsh conditions.Requires precious metal catalyst, but in catalytic amounts.

Elucidation of Undiscovered Reactivity Patterns and Chemoselective Transformations

The compound possesses three distinct functional groups—a primary aromatic amine, a ketone, and a tertiary amine (morpholine)—each with its own reactivity profile. ncert.nic.in A significant challenge and opportunity lie in achieving chemoselectivity: modifying one functional group while leaving the others intact. youtube.com

Future investigations should aim to:

Map Chemoselective Reactivity: Systematically explore reactions under various conditions (acidic, basic, catalytic) to determine which functional group reacts preferentially. For example, the aniline (B41778) nitrogen is generally more nucleophilic than the morpholine nitrogen and can be selectively acylated or alkylated under controlled conditions. chemistrysteps.comunimelb.edu.au

Develop Orthogonal Protection Strategies: Design and implement protecting group strategies that allow for the sequential functionalization of the amine and ketone. youtube.com For instance, the amine could be protected as a carbamate (B1207046) (e.g., Boc or Cbz) to allow for reactions at the ketone, after which the protecting group can be cleanly removed. youtube.com

Explore Tandem and Domino Reactions: The proximity of the amine and ketone groups makes this scaffold ideal for designing one-pot reactions that form complex heterocyclic systems (e.g., quinolines, benzodiazepines) through intramolecular condensation following an initial intermolecular reaction.

Application of Advanced Predictive Modeling and Machine Learning in Compound Design and Property Prediction

Prospective research avenues include:

Property Prediction: Developing quantitative structure-activity relationship (QSAR) and ML models to predict key properties such as solubility, reactivity, spectroscopic data (NMR, UV-Vis), and potential biological activity. nih.gov This requires building a curated dataset of analogous aminoketone and morpholine-containing compounds.

Synthesis Prediction and Retrosynthesis: Employing AI-driven retrosynthesis tools to propose novel and efficient synthetic routes. researchgate.netengineering.org.cn By training models on vast reaction databases, these platforms can identify non-intuitive disconnections and suggest optimal reagents and conditions. cas.orgacs.org

De Novo Design: Using generative ML models to design novel derivatives of the core scaffold with desired, pre-defined properties. The model could suggest specific substitutions on the aromatic ring or modifications to the acetyl group to optimize a target property, such as absorption wavelength or binding affinity to a specific protein.

Table 2: Illustrative Machine Learning Model for Property Prediction

Model Inputs (Molecular Descriptors)Predicted Outputs (Properties)
Topological Descriptors (e.g., Wiener index)Aqueous Solubility (logS)
Electronic Descriptors (e.g., Hammett parameters of substituents)Reactivity (e.g., pKa of the amine)
Quantum Chemical Descriptors (e.g., HOMO/LUMO energies)Maximum Absorption Wavelength (λmax)
Molecular Fingerprints (e.g., ECFP4)Predicted Biological Activity Score

Exploration of its Utility in Emerging Fields of Chemical Research

The unique electronic and structural features of this compound make it a candidate for application in cutting-edge areas of chemistry.

Photocatalysis: Aromatic ketones are well-known photosensitizers, and aniline derivatives can participate in photoredox cycles. researchgate.net Research could explore whether this compound or its derivatives can act as novel photocatalysts for organic transformations, such as alcohol oxidation or C-C bond formation, potentially activated by visible light. warsaw4phd.eubeilstein-journals.org

Mechanochemistry: As a solid, the compound is amenable to mechanochemical synthesis, a solvent-free technique that uses mechanical force (e.g., ball-milling) to drive reactions. This represents a sustainable method for synthesizing derivatives, reducing waste and energy consumption.

Bio-conjugation beyond clinical applications: The primary amine provides a reactive handle for conjugation. Beyond medicine, this could be used to anchor the molecule to polymers, nanoparticles, or surfaces to create novel functional materials. For example, conjugation to a polymer backbone could yield materials with unique optical or electronic properties. The morpholine moiety is recognized for its ability to improve pharmacokinetic properties and can be a key pharmacophore. nih.govnih.gov

Design and Synthesis of Novel Derivatives with Tuned Chemical and Spectroscopic Properties

The core scaffold of this compound is a launchpad for generating libraries of novel compounds. The strategic introduction of different substituents can fine-tune its electronic, steric, and spectroscopic properties. The α-aminoketone motif is a valuable synthon in synthetic and medicinal chemistry. nih.govrsc.orgrsc.org

Future work should focus on:

Heterocycle Synthesis: Using the amine and ketone functionalities as handles for condensation reactions to build fused heterocyclic systems like quinolines, quinoxalines, or benzodiazepines.

Substitution on the Aromatic Ring: Introducing various electron-donating or electron-withdrawing groups onto the aromatic ring to modulate the compound's properties. This could shift its absorption and emission wavelengths for applications in dyes or sensors.

Modification of the Acetyl and Morpholine Groups: Synthesizing analogs where the methyl group of the ketone is replaced, or the morpholine ring is substituted or replaced with other heterocycles (e.g., piperidine, thiomorpholine) to probe structure-activity relationships. e3s-conferences.org

Table 3: Hypothetical Derivatives and Their Potential Tuned Properties

DerivativeSynthetic StrategyPotential Tuned Property
Imines/Schiff BasesCondensation of the amino group with various aldehydes/ketonesNew chromophores, ligands for metal complexes
QuinolinesFriedländer annulation of the ketone and amine with a methylene-activated compoundFluorescent probes, biologically active scaffolds
N-Acylated DerivativesSelective acylation of the primary amineModified solubility, altered biological interactions
Ring-Substituted Analogs (e.g., with -NO2, -Cl)Synthesis from a substituted precursorShifted UV-Vis absorption (color), altered reactivity

Integration of Circular Economy and Sustainable Practices in the Synthesis and Application of the Compound

Aligning the chemistry of this compound with the principles of a circular economy is crucial for long-term viability. kochmodular.comonlytrainings.com This involves a holistic approach to the molecule's entire lifecycle, from synthesis to end-of-use. researchgate.net

Key strategies to pursue include:

Green Synthesis: As outlined in section 8.1, adopting green chemistry principles such as using renewable feedstocks, employing catalytic instead of stoichiometric reagents, and minimizing waste (high atom economy) is paramount. numberanalytics.comrsc.org The use of heterogeneous catalysts can simplify product purification and catalyst recycling. mdpi.com

Design for Degradability or Recyclability: When designing derivatives for specific applications (e.g., polymers, dyes), incorporating features that allow for controlled degradation back to non-harmful components or facilitate easier recycling of the core scaffold.

Valorization of Waste Streams: Exploring synthetic routes that utilize byproducts from other industrial processes as starting materials. chemicatimes.com This approach turns waste into a valuable resource, closing material loops in line with circular economy ideals. renewablematter.eu

Table 4: Application of Green Chemistry Principles to a Synthetic Step (Nitro Reduction)

PrincipleClassical Method (e.g., SnCl2/HCl)Greener Alternative (Catalytic Hydrogenation)
PreventionGenerates significant tin-based waste.Generates only water as a byproduct.
Atom EconomyLowHigh
Less Hazardous Chemical SynthesesUses corrosive acid and toxic metal salts.Uses H2 gas (flammable) but avoids toxic reagents.
CatalysisStoichiometric reagent.Catalytic (e.g., Pd/C), reusable.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Amino-2-morpholinophenyl)ethanone, and how can reaction conditions be optimized for higher yield?

  • Answer : The synthesis typically involves introducing the morpholino and amino groups onto a phenyl ring precursor. A two-step approach is often employed:

Amination : Direct amination at the 5-position using ammonia or protected amines under catalytic conditions (e.g., CuI/ligand systems) .

Morpholino Substitution : Nucleophilic aromatic substitution (SNAr) at the 2-position with morpholine, facilitated by electron-withdrawing groups (e.g., nitro) that are later reduced.

  • Optimization : Reaction conditions (temperature, solvent polarity, and catalyst loading) significantly impact yield. For example, using DMF as a solvent at 80–100°C improves SNAr efficiency. Monitoring intermediates via TLC or HPLC ensures stepwise progression .

Q. How is the purity and structural integrity of this compound verified in synthetic chemistry research?

  • Answer : A multi-technique approach is essential:

  • Purity : HPLC with UV detection (λ = 254 nm) and ≥95% area under the curve .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., morpholino protons at δ 3.6–3.8 ppm; acetyl carbonyl at ~200 ppm in ¹³C) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+ at m/z 263.1294 for C₁₂H₁₆N₂O₂) .
  • Crystallography : Single-crystal X-ray diffraction (if available) resolves spatial arrangement .

Advanced Research Questions

Q. What computational methods are employed to predict the interaction of this compound with biological targets?

  • Answer :

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., kinases) by simulating ligand-receptor interactions. The morpholino group’s electron-rich nature may enhance hydrogen bonding with catalytic residues .
  • MD Simulations : Molecular dynamics (GROMACS/AMBER) assess stability of ligand-target complexes over time, identifying key binding motifs .
  • QSAR : Quantitative structure-activity relationship models correlate substituent effects (e.g., amino vs. nitro groups) with bioactivity .

Q. How do researchers address discrepancies in reported biological activities of this compound derivatives?

  • Answer : Discrepancies often arise from variations in assay conditions or structural impurities. Methodological solutions include:

  • Standardized Assays : Replicating studies under controlled conditions (e.g., fixed ATP concentration in kinase assays) .
  • Impurity Profiling : LC-MS/MS to detect trace byproducts (e.g., deaminated or oxidized derivatives) that may skew IC₅₀ values .
  • Meta-Analysis : Statistical aggregation of data from multiple studies to identify trends (e.g., using RevMan for effect-size calculations) .

Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the morpholino group .
  • Biological Studies : Use freshly prepared DMSO stock solutions to avoid aggregation artifacts .
  • Data Interpretation : Cross-validate computational predictions with experimental IC₅₀ values to minimize false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.